molecular formula C8H12N2OS B11351365 N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

Cat. No.: B11351365
M. Wt: 184.26 g/mol
InChI Key: SSQPOHQNFOKZSR-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxaldehyde with propanamide under specific conditions. One common method includes the use of Lawesson’s reagent for the thionation-cyclization of highly functionalized enamides . The reaction conditions often involve moderate temperatures and the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

InChI

InChI=1S/C8H12N2OS/c1-3-8(11)9-4-7-5-12-6(2)10-7/h5H,3-4H2,1-2H3,(H,9,11)

InChI Key

SSQPOHQNFOKZSR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CSC(=N1)C

Origin of Product

United States

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